(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
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Overview
Description
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one is a natural product found in Dunalia solanacea with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Grošelj et al. (2005) focused on the synthesis and reductions of related oxabicyclic compounds, demonstrating intricate chemical transformations pivotal in organic chemistry research Grošelj et al., 2005.
- Research by Gerber & Vogel (2001) highlighted the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, showcasing the versatility of these compounds in constructing complex molecular architectures Gerber & Vogel, 2001.
Application in Molecular Synthesis
- Jotterand, Vogel, & Schenk (1999) investigated the synthesis of doubly branched carba-hexopyranoses from Diels-Alder adducts, reflecting the utility of these oxabicyclic structures in synthesizing biologically relevant molecules Jotterand, Vogel, & Schenk, 1999.
Advances in Organic Chemistry
- Kitchin & Stoodley (1973) conducted studies related to dihydro-1,4-thiazines, involving the reduction of methyl oxabicyclic compounds, contributing to the broader understanding of heterocyclic chemistry Kitchin & Stoodley, 1973.
- Kaya et al. (2017) explored the reaction of 9-oxabicyclo[4.2.1]non-7-ene-1-ol with tetrazine, indicating the potential of these compounds in facilitating complex intramolecular rearrangements Kaya et al., 2017.
properties
CAS RN |
76994-39-3 |
---|---|
Product Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O7/c1-23-12-17(18(13-23)34-22(31)26(23,4)32)27(33)10-8-15-14-11-21-28(35-21)20(30)6-5-19(29)25(28,3)16(14)7-9-24(15,27)2/h5-6,14-18,20-21,30,32-33H,7-13H2,1-4H3/t14-,15-,16-,17?,18-,20-,21+,23-,24-,25-,26-,27+,28+/m0/s1 |
InChI Key |
FKQUQCYOBZEPTK-LOBFLEJSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C4C[C@]5(C[C@@H]4OC(=O)[C@]5(C)O)C)O)C[C@@H]6[C@]7([C@@]3(C(=O)C=C[C@@H]7O)C)O6 |
SMILES |
CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7O)C)O6 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7O)C)O6 |
synonyms |
acnistin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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